molecular formula C32H33N3O6S B13125828 N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate

N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate

Cat. No.: B13125828
M. Wt: 587.7 g/mol
InChI Key: AITWGCGHCMUKOB-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho2,3-bbenzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes a naphthobenzofuran core, a pyridine ring, and multiple functional groups such as methanesulfonamido and tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho2,3-bbenzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate involves several key steps:

    Formation of the Naphthobenzofuran Core: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the naphthobenzofuran structure.

    Introduction of the Methanesulfonamido Group: The methanesulfonamido group is introduced through a sulfonation reaction, where methanesulfonyl chloride reacts with an amine precursor.

    Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamido group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the naphthobenzofuran core, potentially converting it to an alcohol.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridine ring and the methanesulfonamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho2,3-bbenzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group may play a crucial role in binding to these targets, while the naphthobenzofuran core provides structural stability. The compound’s effects are mediated through pathways involving signal transduction and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-benzothiazolesulfenamide: Known for its use as a rubber accelerator.

    N-tert-butyl-2-benzothiazolesulfenamide: Used in organic synthesis as a protecting group.

Uniqueness

N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho2,3-b

Properties

Molecular Formula

C32H33N3O6S

Molecular Weight

587.7 g/mol

IUPAC Name

N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate

InChI

InChI=1S/C32H31N3O5S.H2O/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6;/h9,11-17,35H,1-7H3,(H,34,37);1H2

InChI Key

AITWGCGHCMUKOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C.O

Origin of Product

United States

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